(S)-1,4-Dibromobutan-2-ol
Description
Overview of Halogenated Alcohols as Synthetic Intermediates
Halogenated alcohols are a class of organic compounds that feature both a hydroxyl (-OH) group and at least one halogen atom. This dual functionality makes them highly versatile intermediates in organic synthesis. The hydroxyl group can be involved in a variety of reactions, including oxidation to aldehydes or ketones, and esterification. chemeo.com Simultaneously, the halogen atom serves as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide array of other functional groups. wiley.com
The reactivity of halogenated alcohols allows them to be key precursors in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. chemeo.com Their ability to participate in diverse chemical transformations underscores their importance as foundational components in the construction of intricate molecular architectures. chemeo.com
The Significance of Chirality in Advanced Chemical Synthesis and Bioactive Molecule Research
Chirality, the property of a molecule that is non-superimposable on its mirror image, is a fundamental concept in advanced chemical synthesis. chemicalbook.com Many biologically active molecules, including amino acids, sugars, and DNA, are chiral. guidechem.com Consequently, the interaction between a drug and its biological target, such as an enzyme or receptor, is often highly dependent on the specific three-dimensional orientation of the drug molecule. guidechem.comnih.gov
The different enantiomers (mirror-image isomers) of a chiral drug can exhibit markedly different pharmacological activities. nih.gov In some cases, one enantiomer may be therapeutically active while the other is inactive or, in some instances, may even cause undesirable side effects. nih.gov Recognizing this, regulatory bodies like the U.S. Food and Drug Administration (FDA) established guidelines in 1992 for the development of single-enantiomer drugs. guidechem.comlookchem.com This has driven a significant increase in the development of chiral synthesis methods to produce enantiomerically pure compounds. lookchem.comsigmaaldrich.com The use of chiral building blocks, which are enantiomerically pure starting materials, is a key strategy in achieving this goal. enamine.net
Research Context and Rationale for Studying (S)-1,4-Dibromobutan-2-ol
This compound is a chiral halogenated alcohol that serves as a valuable building block in asymmetric synthesis. ambeed.com Its utility stems from the presence of three key functional elements: a stereodefined secondary alcohol and two bromine atoms at different positions on the butane (B89635) chain. This specific arrangement allows for sequential and regioselective reactions, making it a powerful tool for constructing complex chiral molecules.
Research into this compound is driven by its potential as a precursor for various chiral molecules. For instance, it has been utilized in the synthesis of cyclopentanone (B42830) derivatives. lookchem.com Furthermore, the racemic mixture, 1,4-dibromobutan-2-ol, is a known intermediate in the preparation of pyrrolidine (B122466) derivatives, which are core structures in some anticholinergic drugs. google.com The availability of the enantiomerically pure (S)-form opens the door to the asymmetric synthesis of such compounds and their analogues. Additionally, 1,4-dibromobutan-2-ol has been used to prepare 1,4-dinitrooxy-butan-2-ol, which served as an internal standard in a study investigating nitroglycerin tolerance in human blood vessels. ahajournals.org The study of this compound and its applications provides a clear example of the strategic importance of chiral halogenated alcohols in advancing medicinal chemistry and the synthesis of bioactive compounds. cymitquimica.com
Chemical and Physical Properties of 1,4-Dibromobutan-2-ol
| Property | Value |
| Molecular Formula | C4H8Br2O nih.govlookchem.comnist.gov |
| Molecular Weight | 231.91 g/mol chemicalbook.comnih.govlookchem.com |
| Appearance | Clear yellow-brown to brown liquid lookchem.com |
| Boiling Point | 220.1 °C at 760 mmHg lookchem.com, 114-115 °C at 13 mmHg chemicalbook.comsigmaaldrich.com |
| Density | 1.951 g/cm³ lookchem.com or 2.001 g/mL at 25 °C chemicalbook.comsigmaaldrich.com |
| Refractive Index | n20/D 1.544 chemicalbook.comsigmaaldrich.com |
| Flash Point | 116.5 °C lookchem.com |
| CAS Number | 19398-47-1 (for the racemic mixture) nih.govlookchem.comnist.gov, 64028-90-6 (for (S)-enantiomer) ambeed.com |
Spectroscopic Data of 1,4-Dibromobutan-2-ol
| Parameter | Value |
| IUPAC Name | 1,4-dibromobutan-2-ol nih.govlookchem.com |
| SMILES | BrCCC(O)CBr cymitquimica.com |
| InChI | InChI=1S/C4H8Br2O/c5-2-1-4(7)3-6/h4,7H,1-3H2 nih.govnist.gov |
| InChIKey | PSSRAPMBSMSACN-UHFFFAOYSA-N nih.govnist.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-1,4-dibromobutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Br2O/c5-2-1-4(7)3-6/h4,7H,1-3H2/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSRAPMBSMSACN-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(CBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CBr)[C@@H](CBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereoselective Synthesis Methodologies for S 1,4 Dibromobutan 2 Ol
Historical Perspectives and Early Synthetic Routes to 1,4-Dibromobutan-2-ol
Early methods for synthesizing 1,4-dibromobutan-2-ol were not enantioselective and produced a racemic mixture of the (R) and (S) enantiomers. These routes were significant in establishing the feasibility of constructing this bifunctional molecule.
One of the early approaches involved the direct bromination of butan-2-ol. This reaction typically proceeds via a free-radical mechanism. Using bromine (Br₂) with a catalyst such as iron (Fe) or aluminum bromide (AlBr₃), hydrogen atoms at the C1 and C4 positions of butan-2-ol are substituted. The reaction is generally performed by refluxing the components in a solvent like carbon tetrachloride at temperatures between 80–100°C for 12 to 24 hours, with reported yields of 65–75%. A significant challenge with this method is controlling the regioselectivity to minimize the formation of side products.
The addition of hydrogen bromide (HBr) across an unsaturated carbon-carbon bond provided another pathway. The reaction of but-2-yne with HBr under radical-initiated conditions can yield 1,4-dibromobutan-2-ol. This anti-Markovnikov addition is typically conducted at low temperatures (0–5°C) in a solvent like dichloromethane, using a radical initiator such as diethyl peroxide. While this method can produce the desired carbon skeleton with the required functional groups, yields are moderate, ranging from 50–60%, and often require chromatographic purification to remove impurities. Another related approach involves the electrophilic addition of bromine to an alkene, such as but-2-ene, which proceeds through a cyclic bromonium ion intermediate. docbrown.info
1,4-Dibromobutan-2-ol has also been synthesized from butane-1,2,4-triol. google.com This method, while chemically straightforward, is often considered expensive due to the high cost of the starting triol. google.com The conversion involves the substitution of two hydroxyl groups with bromide, which can be achieved using an appropriate brominating agent. A notable example demonstrates the synthesis of the (R)-enantiomer, (R)-1,4-dibromobutan-2-ol, from the commercially available (S)-butane-1,2,4-triol, highlighting the potential for stereochemical control starting from a chiral precursor. lookchem.com
Table 1: Comparison of Early Synthetic Routes to 1,4-Dibromobutan-2-ol
| Method | Precursor | Key Reagents & Conditions | Yield | Key Limitations |
|---|---|---|---|---|
| Bromination | Butan-2-ol | Br₂, Fe or AlBr₃ catalyst, CCl₄, 80–100°C | 65–75% | Poor regioselectivity, formation of side products. |
| Hydrobromination | But-2-yne | HBr, diethyl peroxide initiator, CH₂Cl₂, 0–5°C | 50–60% | Moderate yields, requires purification. |
| Conversion from Triol | Butane-1,2,4-triol | Brominating agents | Variable | High cost of the starting material. google.com |
Modern Enantioselective Synthesis Strategies for (S)-1,4-Dibromobutan-2-ol
Contemporary synthetic chemistry emphasizes the development of methods that can produce a single enantiomer with high purity. For this compound, this is primarily achieved through asymmetric catalysis.
The use of chiral catalysts allows for the transformation of a prochiral substrate into a chiral product with a preference for one enantiomer. This strategy is central to the efficient synthesis of compounds like this compound.
A highly effective and widely used strategy for synthesizing chiral alcohols is the asymmetric reduction of their corresponding prochiral ketones. mdpi.comuwindsor.ca In this case, the precursor is 1,4-dibromobutan-2-one. This ketone can be reduced to the racemic alcohol using standard reducing agents like sodium borohydride (B1222165) (NaBH₄).
To achieve enantioselectivity, the reduction is performed in the presence of a chiral catalyst. These catalytic systems often involve a metal center and a chiral ligand. google.com
Catalyst Systems: Prominent examples include ruthenium, rhodium, or iridium complexes with chiral ligands, such as those derived from BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). The Noyori-type catalysts, for instance, are well-known for their high efficiency and selectivity in hydrogenating ketones. Another powerful class of catalysts for asymmetric synthesis are BINOL-derived phosphoric acids, which act as chiral Brønsted acids. mdpi.com
Mechanism: The chiral catalyst creates a chiral environment around the ketone's carbonyl group. The reducing agent, often a hydride source from a silane (B1218182) agent or H₂ gas in asymmetric hydrogenation, is delivered to one face of the carbonyl preferentially, leading to the formation of one alcohol enantiomer in excess. uwindsor.cagoogle.com For example, modified lithium aluminum hydride reagents, such as BINAL-H, which incorporate the chiral diol 1,1'-bi-2-naphthol (B31242) (BINOL), have demonstrated high enantioselectivity in the reduction of ketones bearing a π-system. uwindsor.ca
The successful application of these general principles allows for the synthesis of this compound with high enantiomeric excess (ee). The choice of catalyst, specifically the chirality of the ligand (e.g., (R)- vs. (S)-BINOL), dictates whether the (R)- or (S)-alcohol is the major product. uwindsor.ca
Table 2: Representative Chiral Catalyst Systems for Asymmetric Ketone Reduction
| Catalyst Type / System | Example Reducing Agent | Typical Substrate Class | Reported Enantiomeric Excess (ee) |
|---|---|---|---|
| BINAL-H (LiAlH₄-BINOL) | Hydride from complex | Ketones with an adjacent π-system | High (>90%) uwindsor.ca |
| Ru/Rh-Chiral Phosphine (B1218219) | H₂ (Asymmetric Hydrogenation) | Aromatic and aliphatic ketones | High to excellent (80-99%) acs.org |
| Chiral Phosphoric Acids | Hantzsch ester (Transfer Hydrogenation) | Various ketones | High (80-98%) mdpi.com |
| Zn-Chiral Amino Alcohol | Polymethylhydrosiloxane (PMHS) | Prochiral ketones | High google.com |
Chiral Catalyst-Mediated Approaches
Enantioselective Functionalization of Prochiral Substrates
The enantioselective functionalization of prochiral substrates represents a powerful strategy for creating stereogenic centers. This approach involves the conversion of a prochiral molecule, which has a plane of symmetry, into a chiral molecule by modifying one of two identical functional groups. In the context of synthesizing this compound, this could involve the enantioselective modification of a symmetrical precursor.
Recent advancements have seen the development of catalytic systems that can achieve high levels of enantioselectivity. For instance, chiral copper-catalyzed tandem diyne cyclization/C(sp3)–H insertion reactions have been used to achieve kinetic resolution of prochiral N-propargyl ynamides, yielding chiral polycyclic pyrroles and diynes with excellent enantioselectivities. d-nb.info This highlights the potential of metal-catalyzed enantioselective functionalization of unactivated C(sp3)–H bonds. d-nb.info Similarly, transition metal-catalyzed enantioselective C-H functionalization using chiral transient directing groups offers an efficient route to complex chiral molecules, avoiding the need for separate installation and removal of directing groups. nih.gov
Organocatalysis also presents a viable route. For example, enantioselective α-oxygenation of ketones has been achieved using catalysts like Ag-BINAP or (S)-proline, producing α-oxygenated products in high enantiomeric excess. organic-chemistry.org These methods underscore the potential for creating the chiral center in this compound through the selective functionalization of a prochiral precursor.
Dynamic Kinetic Asymmetric Alkylation Strategies
Dynamic kinetic resolution (DKR) is a potent technique for converting a racemic mixture entirely into a single desired enantiomer, thereby achieving a theoretical yield of 100%. uni-graz.at This process combines the rapid, continuous racemization of the starting material with an enantioselective reaction that selectively transforms one enantiomer into the product.
While specific applications of DKR for the synthesis of this compound are not extensively detailed in the provided search results, the principles of DKR are well-established for a variety of substrates, including secondary alcohols. uni-graz.at A typical chemoenzymatic DKR of a secondary alcohol involves an enantioselective acylation catalyzed by a lipase (B570770) in an organic solvent, coupled with a non-enzymatic, achiral catalyst that facilitates the racemization of the alcohol. uni-graz.at
Recent developments have focused on creating more sustainable and efficient DKR processes. For example, bienzymatic DKR systems have been developed that operate in water, using engineered acyltransferases from Mycobacterium smegmatis for enantioselective acylation. uni-graz.at These systems have been successful for a broad range of racemic (hetero)benzylic alcohols, yielding products with high conversion and excellent optical purity. uni-graz.at The success of these strategies for other chiral alcohols suggests their potential applicability to the synthesis of this compound, provided a suitable racemization catalyst and enantioselective transformation can be identified.
Biocatalytic Pathways Towards Chiral Brominated Alcohols
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. Enzymes can operate under mild conditions and often exhibit exquisite enantio- and regioselectivity.
One relevant biocatalytic approach is the selective dehalogenation of a racemic di-halogenated precursor. For instance, a haloalkane dehalogenase has been utilized for the selective dehalogenation of rac-1,3-dibromobutane to produce (S)-4-bromobutan-2-ol. e-bookshelf.de This demonstrates the potential for enzymes to differentiate between prochiral centers in a molecule to yield a chiral brominated alcohol.
Enantioselective microbial reduction of ketones is another powerful biocatalytic strategy. For example, the chiral intermediate ethyl-(S)-1-(2'-bromo-4'-fluorophenyl)ethanol was prepared via the enantioselective microbial reduction of the corresponding acetophenone, achieving a high yield and enantiomeric excess. core.ac.uk Various microbial strains, such as those from Rhodococcus, Brevibacterium, and Hansenula, have been shown to effectively reduce ketones to their corresponding (S)-alcohols. core.ac.uk
Stereocontrolled Halogenation and Hydroxylation Reactions
Stereocontrolled halogenation and hydroxylation reactions are fundamental transformations in organic synthesis for introducing chirality. Enantioselective halogenation can directly install a halogen atom, which is a versatile functional group, with high stereocontrol. For example, organocatalysts have been successfully employed for the enantioselective α-chlorination of aldehydes and ketenes derived from acid chlorides, yielding products with high enantiomeric excess. organic-chemistry.org
While direct stereocontrolled bromination and hydroxylation to form this compound from a simple precursor like butene is challenging, multi-step sequences involving stereoselective reactions are more common. For instance, the synthesis of chiral alcohols can be achieved through the stereoselective reduction of a corresponding ketone. rsc.org
Industrial-Scale Synthesis Approaches for 1,4-Dibromobutan-2-ol
For large-scale production, the economic viability, safety, and efficiency of a synthetic route are paramount. Industrial methods often favor the use of readily available, low-cost starting materials and processes that provide high yields with minimal waste.
Allyl Bromide–Formaldehyde (B43269) Coupling and Subsequent Hydrogen Bromide Treatment
A patented industrial process for producing 1,4-dibromo-2-butanol (B104651) involves the reaction of allyl bromide with formaldehyde. google.com This method is favored for its use of commodity chemicals and good yields. The synthesis proceeds in several steps:
Coupling Reaction: Allyl bromide is reacted with formaldehyde (or its derivatives like paraformaldehyde) in the presence of an acid catalyst. google.com
Intermediate Formation: Depending on the solvent used, this reaction yields either 1-bromo-2,4-butanediol (in water) or an ester intermediate like 1-bromo-2,4-diacetoxybutane (in acetic acid). google.com
Hydrolysis (if necessary): If an ester is formed, it is hydrolyzed to 1-bromo-2,4-butanediol. google.com
Bromination: The resulting diol is then treated with hydrogen bromide at elevated temperatures (140–150°C) to produce 1,4-dibromo-2-butanol. google.com
Purification: The final product is typically purified by distillation under reduced pressure.
Solvent Effects and Catalyst Selection in Large-Scale Production
The choice of solvent and catalyst significantly impacts the efficiency and outcome of the industrial synthesis of 1,4-dibromo-2-butanol.
Solvent Effects:
Aqueous vs. Non-aqueous: The reaction can be carried out in water or aliphatic acids. google.com Using water as a solvent directly produces the diol intermediate. google.com
Aliphatic Acids: Lower alkyl carbon chain aliphatic acids such as acetic acid, propionic acid, or butyric acid are effective non-aqueous solvents. google.com A mixture of acetic acid and acetic anhydride (B1165640) is considered economically advantageous, leading to the formation of the diacetoxy ester intermediate. google.com
Catalyst Selection:
Acid Catalysts: The initial coupling reaction requires a strong acid catalyst, which can be a mineral acid (like sulfuric acid) or a Lewis acid. google.com
Lewis Acids: Zinc chloride (ZnCl₂) and boron trifluoride (BF₃) are commonly used Lewis acids. Boron trifluoride generally provides higher yields (70–80%) compared to zinc chloride (60–65%), but it necessitates the use of corrosion-resistant reactors.
The table below summarizes the effect of different catalysts as described in a patent for the synthesis of 1,4-dibromo-2-butanol. google.com
| Catalyst | Starting Materials | Solvent | Yield of 1,4-dibromo-2-butanol |
| Concentrated Sulfuric Acid | Allyl bromide, Paraformaldehyde, Acetic acid, Acetic acid anhydride | Acetic Acid | ~100 g (from 150 g allyl bromide) |
| Boron Trifluoride Ether Complex | Allyl bromide, Paraformaldehyde, Acetic acid, Acetic acid anhydride | Acetic Acid | 60-70 g (from 150 g allyl bromide) |
| Zinc Chloride | Allyl bromide, Paraformaldehyde, Acetic acid, Acetic acid anhydride | Acetic Acid | ~80 g (from 150 g allyl bromide) |
This table is based on examples provided in US Patent 3,607,951 A and represents the final yield after all reaction and purification steps. google.com
Purification and Enantiomeric Enrichment Techniques in this compound Synthesis
Following the synthesis, purification of this compound from the reaction mixture and enrichment of its enantiomeric purity are critical steps. These processes often involve a combination of standard laboratory techniques and specialized chiral separation methods.
Chromatographic Separation
Standard column chromatography is used to remove impurities such as catalysts, reagents, and byproducts. To separate the desired this compound from its acylated (R)-enantiomer (in the case of kinetic resolution), silica (B1680970) gel chromatography is typically effective due to the significant difference in polarity between the alcohol and the ester.
For the analytical determination of enantiomeric excess and for preparative separation of enantiomers, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice. nih.govacs.org Using a chiral stationary phase (CSP), the two enantiomers of 1,4-dibromobutan-2-ol exhibit different retention times, allowing for their baseline separation and quantification. nih.gov
Table 2: Chiral HPLC for Enantiomeric Purity Analysis Note: This table illustrates typical conditions for chiral HPLC analysis applicable to halohydrins.
| Column Type | Mobile Phase | Detection | Application | Reference |
| CHIRALPAK OD-H | Hexane/Isopropanol | UV (220 nm) | Enantiomeric Excess (ee) Determination | muni.cz |
| Chiralcel OJ | Hexane/Ethanol | UV (254 nm) | Separation of Alcohol Enantiomers | acs.org |
Crystallization Techniques
Crystallization can be a powerful method for both purification and enantiomeric enrichment, particularly when a compound forms a conglomerate (a physical mixture of single-enantiomer crystals) rather than a racemic compound (where both enantiomers are present in a single crystal lattice). If a solution with a high enantiomeric excess is crystallized, it can yield crystals of the major enantiomer that are further enriched in purity. rsc.org
A novel technique for separating enantiopure crystals from racemic compound crystals is magnetic levitation (MagLev). rsc.org This method exploits the density differences between enantiomerically pure and racemic crystals. By suspending the crystal mixture in a paramagnetic solution within a specific magnetic field, the crystals levitate at different heights according to their densities, allowing for their physical separation. rsc.org This technique has been shown to enrich mixtures from an initial ~50% ee to over 99% ee after sequential separations. rsc.org
Enantiomeric Enrichment via Derivatization
As described in the kinetic resolution section (1.2), the selective chemical or enzymatic derivatization of one enantiomer is a primary strategy for enantiomeric enrichment. nih.govmuni.cz The unreacted this compound can be isolated with very high enantiomeric excess, effectively purifying it from its unwanted (R)-counterpart. The process is designed to proceed to approximately 50% conversion to maximize both the yield and the enantiomeric excess of the remaining unreacted enantiomer. tcichemicals.com
Mechanistic Investigations of Chemical Transformations Involving S 1,4 Dibromobutan 2 Ol
Nucleophilic Substitution Reactions of Bromine Atoms
The carbon-bromine bonds in (S)-1,4-Dibromobutan-2-ol are susceptible to attack by nucleophiles, leading to the displacement of the bromide leaving group. wikipedia.org These reactions can proceed through either intramolecular or intermolecular pathways.
Intramolecular Cyclization Pathways (e.g., Formation of Pyrrolidine (B122466) Derivatives)
The proximate arrangement of the hydroxyl group and the bromine atoms in this compound facilitates intramolecular cyclization reactions, particularly for the formation of five-membered rings like pyrrolidine derivatives. researchgate.net For instance, the reaction of this compound with a primary amine can lead to the formation of a substituted pyrrolidine. This process often involves an initial intermolecular substitution of one bromine atom by the amine, followed by an intramolecular cyclization where the newly introduced amino group attacks the remaining brominated carbon. rsc.orglookchem.com
The synthesis of pyrrolidine derivatives can also be achieved through electroreductive cyclization of imines with terminal dihaloalkanes like 1,4-dibromobutane (B41627). beilstein-journals.orgresearchgate.net This method offers a green and efficient route to these important heterocyclic compounds. beilstein-journals.org The presence of a base, such as DBU, can suppress the formation of byproducts and improve the yield of the desired cyclized product. beilstein-journals.org
| Reactant 1 | Reactant 2 | Product | Catalyst/Reagent | Conditions | Yield |
| This compound | Aniline (B41778) | 1-Phenyl-pyrrolidin-3-ol | K2CO3, (EtO)3PO | 150 °C, 6 hours | 62% lookchem.com |
| Benzylideneaniline | 1,4-Dibromobutane | Piperidine/Pyrrolidine Derivative | DBU | Electroreductive cyclization | Good yields beilstein-journals.org |
Intermolecular Substitution with Various Nucleophiles (e.g., Hydroxide, Amines)
This compound readily undergoes intermolecular nucleophilic substitution reactions with a variety of nucleophiles. chemistrysteps.com When treated with a strong base like potassium hydroxide, one or both bromine atoms can be replaced by a hydroxyl group, leading to the formation of a diol or a bromohydrin, respectively. pearson.comchemguide.co.uk The reaction with ammonia (B1221849) or primary amines can introduce an amino group, which is a key step in the synthesis of many biologically active molecules. chemguide.co.uklibretexts.org
The reaction with ammonia can sometimes lead to a mixture of primary, secondary, and tertiary amines due to the initial amine product being nucleophilic itself. libretexts.org To achieve selective synthesis of primary amines, methods like the Gabriel synthesis, which utilizes a phthalimide (B116566) anion as the nucleophile, can be employed. libretexts.org
| Nucleophile | Substrate | Product | Reaction Type |
| Hydroxide ion (OH-) | This compound | (S)-4-Bromobutane-1,2-diol | SN2 chemguide.co.uk |
| Ammonia (NH3) | Bromoethane | Ethylammonium bromide | SN2 chemguide.co.uk |
| Phthalimide anion | Alkyl halide | N-Alkylphthalimide | Gabriel Synthesis libretexts.org |
Stereochemical Implications of Nucleophilic Attack
Nucleophilic substitution reactions at the chiral center (C2) of this compound have significant stereochemical consequences. In a typical S_N2 reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). chemistrysteps.comlibretexts.org This results in an inversion of the stereochemical configuration at the chiral center. libretexts.orglibretexts.org Therefore, if the starting material is the (S)-enantiomer, the product of an S_N2 reaction at C2 will have the (R)-configuration. libretexts.org
The stereospecificity of the S_N2 reaction is a powerful tool in asymmetric synthesis, allowing for the controlled formation of a desired stereoisomer. libretexts.org The inversion of configuration has been a cornerstone in understanding reaction mechanisms since the work of Paul Walden in the late 19th century. libretexts.org
Reactivity of the Hydroxyl Group
The secondary hydroxyl group in this compound can undergo various transformations, including oxidation, esterification, and etherification, providing another handle for synthetic modifications.
Selective Oxidation to Carbonyl Compounds (e.g., 1,4-Dibromobutan-2-one)
The secondary alcohol functionality of this compound can be selectively oxidized to a ketone, yielding 1,4-Dibromobutan-2-one. This transformation can be achieved using various oxidizing agents. For example, chromium trioxide (CrO₃) in aqueous sulfuric acid at low temperatures can selectively oxidize the alcohol to a ketone with high yields (85-90%), typically within a few hours. It is crucial to control the amount of oxidant to prevent over-oxidation. Other methods for selective oxidation of hydrocarbons and alcohols have been explored, sometimes employing "green" chemistry principles with catalysts like silver ferrite–graphene nanocomposites under mild conditions. researchgate.net
Esterification and Etherification Reactions
The hydroxyl group of this compound can participate in esterification reactions with carboxylic acids or their derivatives, typically in the presence of an acid catalyst like concentrated sulfuric acid. chemguide.co.uk This reversible reaction leads to the formation of an ester. chemguide.co.uk The mechanism involves protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol. chemguide.co.uk
Etherification, the formation of an ether, can also be accomplished. For example, reaction with an alkyl halide in the presence of a base can yield an ether. Intramolecular etherification can also occur, where the hydroxyl group acts as a nucleophile to displace one of the bromine atoms, leading to the formation of a cyclic ether, such as a substituted tetrahydrofuran. This type of cyclization is often kinetically driven. researchgate.net
| Reaction Type | Reactants | Product Type | Catalyst/Conditions |
| Esterification | This compound, Carboxylic Acid | Ester | Acid catalyst (e.g., H2SO4) chemguide.co.uk |
| Etherification (Intermolecular) | This compound, Alkyl Halide | Ether | Base |
| Etherification (Intramolecular) | This compound | Cyclic Ether (e.g., Tetrahydrofuran derivative) | Base researchgate.net |
Reduction Reactions
The reduction of this compound can be directed towards either the bromine atoms or the hydroxyl group, depending on the choice of reducing agent and reaction conditions.
The selective reduction of the carbon-bromine bonds in the presence of the hydroxyl group is a key transformation. This chemoselectivity is often achieved using specific reducing agents that preferentially react with alkyl halides over alcohols. For instance, radical-based reductions can be employed for this purpose. The mechanism typically involves the formation of a radical intermediate at the carbon bearing the bromine, followed by abstraction of a hydrogen atom from a suitable donor.
Research into the dehalogenation of similar molecules like 1,4-dibromobutane has shown that these reactions can proceed through a free radical mechanism, yielding a mixture of products. dss.go.th The specific products formed depend on the reaction conditions and the metal used for dehalogenation. dss.go.th
A common method for the reduction of alkyl halides in the presence of alcohol functionalities is the use of organotin hydrides, such as tributyltin hydride, in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The mechanism proceeds as follows:
Initiation: The initiator generates a tributyltin radical.
Propagation: The tributyltin radical abstracts a bromine atom from this compound to form a carbon-centered radical. This radical then abstracts a hydrogen atom from another molecule of tributyltin hydride, yielding the reduced product and regenerating the tributyltin radical.
The reduction of the hydroxyl group in this compound to yield 1,4-dibromobutane is a more challenging transformation that requires the conversion of the hydroxyl group into a better leaving group. One common strategy involves a two-step process:
Activation of the Hydroxyl Group: The alcohol is first converted into a tosylate or mesylate ester. This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine.
Reductive Cleavage: The resulting tosylate or mesylate is then reduced using a hydride reagent such as lithium aluminum hydride (LiAlH4). The mechanism involves the nucleophilic attack of the hydride ion on the carbon bearing the sulfonate ester, displacing it to form the alkane.
Direct reduction methods are less common for saturated alcohols but can sometimes be achieved under harsh conditions.
Elimination Reactions and Formation of Unsaturated Derivatives
Elimination reactions of this compound can lead to the formation of various unsaturated derivatives. mgscience.ac.in These reactions are typically base-induced and follow either an E1 or E2 mechanism, depending on the substrate, base, and solvent. mgscience.ac.inlibretexts.org
E2 Mechanism: A strong, non-nucleophilic base can promote a bimolecular elimination (E2) reaction. libretexts.org The base abstracts a proton from a carbon adjacent (β-position) to a carbon bearing a bromine atom (α-position), leading to the simultaneous departure of the bromide ion and the formation of a double bond. mgscience.ac.in The stereochemistry of the E2 reaction is typically anti-periplanar, meaning the abstracted proton and the leaving group are on opposite sides of the C-C bond. mgscience.ac.in Depending on which bromine atom is eliminated and which proton is abstracted, various bromo-substituted butenols can be formed.
E1 Mechanism: In the presence of a weak base and a protic solvent, an E1 mechanism may be favored, particularly if a stable carbocation intermediate can be formed. masterorganicchemistry.com However, given the primary and secondary nature of the bromine-bearing carbons, the E1 pathway is generally less likely than for tertiary halides.
The hydroxyl group can also participate in elimination reactions after protonation with a strong acid, which converts it into a good leaving group (water). masterorganicchemistry.com This can lead to the formation of brominated butadienes or other unsaturated products, potentially involving carbocation rearrangements. masterorganicchemistry.com
Free Radical Mechanisms and Their Relevance to Reactivity
Free radical mechanisms are highly relevant to the reactivity of this compound, particularly in reactions involving halogens and radical initiators. issr.edu.khlibretexts.org Free radical reactions are characterized by three main stages: initiation, propagation, and termination. libretexts.orgchemistrystudent.com
Initiation: This step involves the formation of radicals, often through the homolytic cleavage of a weak bond by heat or UV light. libretexts.orgchemistrystudent.com For example, a radical initiator like AIBN or a peroxide can be used to start the reaction.
Propagation: A radical abstracts an atom from another molecule to generate a new radical. chemistrystudent.com In the context of this compound, a bromine atom can be abstracted by a radical, leading to a carbon-centered radical. This radical can then undergo further reactions, such as cyclization or hydrogen abstraction.
Termination: Two radicals combine to form a stable, non-radical product. issr.edu.kh
Studies on the dehalogenation of 1,4-dibromobutane have proposed a free radical mechanism to account for the formation of various products, including cyclobutane (B1203170) and different butenes. dss.go.th The reaction of 1,4-dibromobutane with sodium vapor, for example, is suggested to proceed via a 1,4-butyl diradical. dss.go.th Similar radical intermediates can be expected for this compound, with the hydroxyl group influencing the stability and subsequent reaction pathways of these intermediates.
Studies on Reaction Conditions and Reaction Pathway Control
The ability to control the reaction pathway of this compound is crucial for its synthetic utility. This control is achieved by carefully selecting the reagents, solvents, temperature, and catalysts.
| Reaction Type | Reagent(s) | Typical Conditions | Major Product(s) | Mechanistic Pathway |
| Selective Bromine Reduction | Tributyltin hydride, AIBN | Anhydrous, non-polar solvent (e.g., benzene, toluene), reflux | (S)-Butane-1,4-diol (after reduction of both bromines) | Free Radical |
| Hydroxyl Group Reduction | 1. TsCl, Pyridine2. LiAlH4 | 1. Anhydrous ether, 0°C to rt2. Anhydrous ether, reflux | 1,4-Dibromobutane | SN2-like (on sulfonate ester) |
| Elimination (E2) | Strong, bulky base (e.g., potassium tert-butoxide) | Anhydrous THF or other aprotic solvent, low to moderate temperature | Bromo-substituted butenols | E2 |
| Acid-Catalyzed Elimination | Strong acid (e.g., H2SO4), heat | Concentrated acid, elevated temperature | Brominated butadienes | E1 (via carbocation) |
| Radical Cyclization | Radical initiator (e.g., AIBN), tin hydride (catalytic) | High dilution, inert solvent | Bromo-substituted tetrahydrofuranols | Free Radical |
The choice of base is critical in elimination reactions. A strong, sterically hindered base like potassium tert-butoxide will favor elimination over substitution. Conversely, a less hindered, more nucleophilic base might lead to a mixture of substitution and elimination products.
Solvent choice also plays a significant role. Polar aprotic solvents (e.g., DMSO, DMF) can accelerate SN2 reactions, while polar protic solvents (e.g., ethanol, water) can favor SN1 and E1 pathways by stabilizing carbocation intermediates and solvating leaving groups.
In free radical reactions, the concentration of the radical trap (e.g., the hydrogen donor) can influence the outcome. High concentrations favor intermolecular hydrogen abstraction, while low concentrations can allow for intramolecular reactions like cyclization to occur.
Applications of S 1,4 Dibromobutan 2 Ol As a Chiral Building Block in Organic Synthesis Research
Synthesis of Chiral Heterocyclic Compounds
The unique arrangement of functional groups in (S)-1,4-Dibromobutan-2-ol makes it an excellent precursor for the stereoselective synthesis of various heterocyclic systems. The intramolecular reaction between the nucleophilic hydroxyl group and one of the electrophilic brominated carbons, or intermolecular reactions with external nucleophiles, provides access to a range of important ring structures.
This compound is a well-established intermediate in the preparation of chiral pyrrolidine (B122466) derivatives. nih.govgoogle.com The pyrrolidine ring is a core structural motif in numerous pharmaceuticals and natural products. The typical synthetic strategy involves a double nucleophilic substitution reaction where a primary amine displaces the two bromine atoms, leading to the formation of the five-membered nitrogen-containing ring. The chirality at the C2 position of the starting material is transferred to the C3 position of the resulting pyrrolidine.
A notable example is the synthesis of (S)-1-phenyl-pyrrolidin-3-ol. In this reaction, aniline (B41778) is treated with 1,4-dibromobutan-2-ol to yield the target compound, demonstrating a straightforward pathway to this important chiral scaffold. lookchem.com Similarly, the related achiral 1,4-dibromobutane (B41627) is used in the synthesis of chiral pyrrolidinylmethanols, which serve as effective catalysts in asymmetric synthesis. researchgate.net These syntheses underscore the utility of the 1,4-dibromo-butane framework for accessing valuable chiral nitrogen heterocycles. The synthesis of chiral 3-hydroxypyrrolidine compounds is of significant interest for industrial applications due to their role as key intermediates for various active pharmaceutical ingredients. google.com
Table 1: Synthesis of Chiral Pyrrolidine Derivatives
| Starting Material | Reagent | Product | Research Finding | Citation |
|---|---|---|---|---|
| 1,4-Dibromobutan-2-ol | Aniline | 1-Phenyl-pyrrolidin-3-ol | Serves as a direct precursor to chiral 3-hydroxypyrrolidine scaffolds. | lookchem.com |
| 1,4-Dibromobutane | (1R,2S)-(−)-Norephedrine | (1R,2S)-1-phenyl-2-(1-pyrrolidinyl)-1-propanol | A key reaction for creating chiral ligands for enantioselective additions to aldehydes. | researchgate.net |
The synthesis of chiral oxygen-containing heterocycles, particularly substituted tetrahydrofurans (THFs), is another significant application of this compound. The inherent structure of the molecule is primed for intramolecular cyclization. Treatment with a base can deprotonate the secondary alcohol, forming a chiral alkoxide. This intermediate can then undergo an intramolecular Williamson ether synthesis, where the alkoxide attacks the electrophilic carbon at the C4 position, displacing the bromide and forming the five-membered THF ring. This reaction proceeds stereospecifically, yielding a chiral 2-substituted tetrahydrofuran.
For instance, this cyclization would produce (S)-2-(bromomethyl)tetrahydrofuran, a versatile intermediate that retains a reactive handle for further functionalization. While direct examples starting from this compound are based on established chemical principles, related research confirms the viability of such pathways. For example, enantioselective bromocyclization of γ-hydroxy-alkenes, which share a similar structural motif, is a known method for producing optically active 2-substituted tetrahydrofurans. acs.org Furthermore, general methods for synthesizing THFs from 1,4-diols are well-documented and highlight the thermodynamic favorability of forming the five-membered cyclic ether. researchgate.net
The bifunctional nature of this compound and its derivatives makes them suitable for the construction of more complex architectures like spirocycles. wikipedia.org Spirocyclic systems, which contain two rings connected by a single common atom, are of growing interest in medicinal chemistry. nih.gov A key synthetic strategy involves the dialkylation of a nucleophilic carbon with a dihalide.
A significant example is the enantioselective synthesis of a spiro[4.5]decanone, a core structure in fragrant sesquiterpenes like β-vetivone. acs.org This synthesis utilized (S)-2-methoxy-1,4-dibromobutane, a direct derivative of this compound, to introduce the chiral five-membered ring onto a cyclohexanone (B45756) precursor. In a broader context, the achiral analogue 1,4-dibromobutane is employed in the synthesis of spiro-containing pharmaceuticals, such as in an intermediate step for the antipsychotic drug Brexpiprazole. google.com These examples highlight the capability of the 1,4-dibromo-butane scaffold to serve as the linchpin in forming complex, multi-ring systems. Fused-ring systems, where two rings share two adjacent atoms, can also be targets, although direct synthesis from this specific precursor is less commonly documented than for spirocycles. uomustansiriyah.edu.iqnih.gov
Preparation of Complex Bioactive Molecule Scaffolds
The chirality and functional group array of this compound make it a powerful starting point for the synthesis of scaffolds for biologically active molecules. Its ability to introduce a stereocenter and a versatile chain for further elaboration is highly valued in drug discovery and agrochemical development.
This compound is a crucial intermediate for the production of chiral compounds with pharmaceutical applications. cymitquimica.com It is particularly noted for its role in the synthesis of pyrrolidine derivatives that act as the active substance in anticholinergic medicines, such as glycopyrrolate. google.com The synthesis of enantiomerically pure 3-hydroxypyrrolidine from chiral precursors is a key step in obtaining these and other pharmaceutical agents. google.com
The related compound, 1,4-dibromobutane, further illustrates the importance of this chemical backbone. It is used to synthesize spiro-hydantoin derivatives, which are intermediates in the production of the drug Brexpiprazole. google.com The ability to build these complex heterocyclic systems makes such precursors indispensable in medicinal chemistry.
Table 2: Examples of Pharmaceutical Intermediates Derived from the 1,4-Dibromobutane Scaffold
| Precursor | Target Intermediate/Drug Class | Significance | Citation(s) |
|---|---|---|---|
| 1,4-Dibromo-2-butanol (B104651) | Pyrrolidine derivatives | Key intermediate for anticholinergic medicines like Glycopyrrolate. | google.com |
| 1,4-Dibromobutane | Spiro-hydantoin derivative | Precursor for the synthesis of the antipsychotic drug Brexpiprazole. | google.com |
The development of new agrochemicals—including herbicides, insecticides, and fungicides—increasingly relies on chiral molecules to enhance efficacy and reduce environmental impact. nih.govresearchgate.net Different enantiomers of a chiral pesticide can exhibit significantly different biological activities and degradation profiles. acs.org Consequently, there is a strong demand for versatile chiral building blocks to facilitate the synthesis of enantiomerically pure or enriched active ingredients. mdpi.com
This compound serves as an ideal building block in this context. Its combination of a chiral center and reactive bromide groups allows for its incorporation into complex molecular targets. Halogenated organic compounds are common intermediates in the synthesis of agrochemicals. nbinno.com The functionality of this compound provides synthetic chemists with a tool to construct novel chiral scaffolds for screening and development in agrochemical research programs. While specific, commercialized agrochemicals derived directly from this molecule are not widely published, its utility is based on its capacity to generate the types of chiral heterocyclic and carbocyclic structures frequently found in modern crop protection agents.
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1,4-Dibromobutane |
| (S)-1-Phenyl-pyrrolidin-3-ol |
| Aniline |
| (1R,2S)-(−)-Norephedrine |
| (1R,2S)-1-phenyl-2-(1-pyrrolidinyl)-1-propanol |
| Glycopyrrolate |
| (S)-2-(bromomethyl)tetrahydrofuran |
| (S)-2-methoxy-1,4-dibromobutane |
| β-vetivone |
| Brexpiprazole |
| Tetrahydrofuran |
| Pyrrolidine |
| Dioxolane |
Synthesis of Unnatural Amino Acids and Peptidomimetics
The synthesis of unnatural amino acids and peptidomimetics is a crucial area of research, as these molecules can offer enhanced biological activity, stability, and conformational constraint compared to their natural counterparts. nih.govaits-tpt.edu.in Pyrrolidine-containing scaffolds, particularly chiral hydroxypyrrolidines, are key components in many of these synthetic targets due to their ability to mimic peptide turns and introduce structural rigidity. mdpi.combeilstein-journals.org
This compound serves as a valuable chiral precursor for the enantioselective synthesis of (3R)-3-hydroxypyrrolidine derivatives. The synthetic strategy involves a cyclization reaction where the two bromine atoms act as electrophilic centers for reaction with a primary amine. For example, reaction with benzylamine (B48309) would lead to the formation of an N-benzyl-(3R)-hydroxypyrrolidine ring system. The stereochemistry at the C2 position of the butanol backbone directly translates to the stereochemistry at the C3 position of the resulting pyrrolidine ring, ensuring high optical purity. google.com
Methods for preparing chiral 3-hydroxypyrrolidines often start from precursors like 4-halo-3-hydroxybutyrate or 4-halo-3-hydroxybutanenitrile, which undergo reduction and intramolecular cyclization. google.comsorbonne-universite.fr this compound provides a more direct route, with its pre-defined stereocenter and two reactive leaving groups poised for ring formation. These resulting chiral hydroxypyrrolidines are then incorporated into larger structures to create complex unnatural amino acids and peptidomimetics with specific conformational properties for applications in drug discovery. mdpi.comcymitquimica.com
Development of Chiral Ligands and Catalysts in Asymmetric Transformations
The development of novel chiral ligands is central to advancing the field of asymmetric catalysis. nih.gov P-stereogenic phosphines, which have a chiral center at the phosphorus atom, are a highly effective class of ligands for various transition-metal-catalyzed reactions, but their synthesis can be challenging. researchgate.netacs.orgresearchgate.net
Integration into P-Stereogenic Phosphines
This compound is a suitable substrate for the synthesis of novel P-stereogenic diphosphine ligands. A key synthetic method involves the dynamic kinetic asymmetric alkylation of secondary phosphines with di-electrophiles. acs.org In this approach, a chiral ruthenium catalyst can mediate the double alkylation of a secondary phosphine (B1218219) with a dibromoalkane.
While research has demonstrated this with achiral 1,4-dibromobutane, the use of this compound would introduce an additional stereocenter on the ligand backbone, creating a diphosphine with both P-stereogenic centers and a C-stereogenic center. acs.org This could offer unique steric and electronic properties, potentially enhancing enantioselectivity in catalytic applications. The reaction proceeds via the formation of a nucleophilic phosphido intermediate that undergoes rapid pyramidal inversion, allowing for dynamic kinetic resolution. acs.org
Below is a table showing representative results for the double alkylation of a secondary phosphine with 1,4-dibromobutane, a reaction directly analogous to one that would use the this compound substrate. acs.org
| Electrophile | Catalyst | Product | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| 1,4-Dibromobutane | (R)-DIFLUORPHOS/dmpe-Ru(II) | C4-bridged P-stereogenic diphosphine | 95 | 73 | acs.org |
Use in Transition Metal-Catalyzed Asymmetric Reactions
Once synthesized, chiral ligands derived from this compound can be employed in a wide range of transition metal-catalyzed asymmetric reactions. P-stereogenic diphosphine ligands are particularly effective in reactions such as asymmetric hydrogenation and palladium-catalyzed allylic alkylations. tib.euarkat-usa.orgacademie-sciences.fr
For instance, a novel P-stereogenic diphosphine synthesized from a chiral precursor could be used in the palladium-catalyzed allylic alkylation of 1,3-diphenyl-2-propenyl acetate (B1210297) with dimethyl malonate. The performance of such a ligand would be benchmarked by the yield and enantiomeric excess (ee) of the resulting product. The additional stereocenter from the this compound backbone could create a unique chiral pocket around the metal center, influencing the stereochemical outcome of the reaction. tib.eu
The table below presents typical results for a P-stereogenic diphosphine ligand in an asymmetric allylic alkylation, illustrating the potential application for ligands derived from this compound.
| Reaction | Metal/Ligand System | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| Asymmetric Allylic Alkylation | Pd / P-stereogenic diphosphine | 97 | 81 | tib.eu |
Polymer and Dendrimer Synthesis Research
Hyperbranched polymers and dendrimers are three-dimensional macromolecules characterized by a high degree of branching and a large number of terminal functional groups. rsc.orgrsc.org Their unique globular structure leads to properties like low viscosity and high solubility. The synthesis of these polymers often relies on the polymerization of ABₓ-type monomers, where 'A' and 'B' are different reactive functional groups. rsc.orgnih.gov
This compound can be conceptualized as a trifunctional AB₂ monomer. The secondary hydroxyl group can serve as the 'A' function, allowing it to be attached to a multifunctional core molecule. The two bromine atoms, which exhibit different reactivity, can act as the 'B₂' functions, enabling subsequent branching steps. This one-pot synthesis approach is a hallmark of creating hyperbranched polymers, offering a more straightforward alternative to the multi-step synthesis required for perfect dendrimers. rsc.orgfrontiersin.org The inherent chirality of this compound would also impart chirality into the resulting polymer structure, a feature of interest for applications in chiral recognition and catalysis.
Applications in Medicinal Chemistry Research for Bioactive Molecule Synthesis
This compound is a valuable intermediate in the synthesis of complex bioactive molecules and pharmaceuticals. cymitquimica.com Its utility has been demonstrated in the preparation of inhibitors for Tyrosine Kinase 2 (TYK2), a protein in the Janus kinase (JAK) family. nih.govschrodinger.com TYK2 is a key mediator in signaling pathways for cytokines involved in inflammatory and autoimmune diseases, making it an important therapeutic target. nih.govnih.gov
In a patented synthetic route, 1,4-dibromobutan-2-ol is used as an alkylating agent to construct a key intermediate for a series of TYK2 inhibitors. epo.org The use of the enantiomerically pure (S)-isomer is critical for producing a single stereoisomer of the final drug candidate, which is essential for ensuring target specificity and optimizing the pharmacological profile.
Furthermore, the structural motif of a 1,4-dihaloalkane is found in the synthesis of other bioactive compounds, such as triazole-linked macrocycles that have shown potential as anticancer agents. sorbonne-universite.frthieme-connect.comsemanticscholar.org The ability to use this compound to form chiral heterocyclic systems, like the hydroxypyrrolidine ring, further broadens its applicability in creating diverse and potent molecules for medicinal chemistry research. mdpi.comcymitquimica.com
Advanced Analytical and Spectroscopic Characterization in Research on S 1,4 Dibromobutan 2 Ol
Spectroscopic Analysis for Structural Elucidation and Purity Assessment
Spectroscopic techniques are indispensable tools for probing the molecular structure of (S)-1,4-dibromobutan-2-ol and identifying any potential impurities.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Proton NMR (¹H NMR) spectroscopy is a fundamental technique for identifying the hydrogen atoms within a molecule and their connectivity. For 1,4-dibromo-2-butanol (B104651), the ¹H NMR spectrum provides key signals that correspond to the different proton environments in the molecule. chemicalbook.com The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are used to piece together the structure.
Carbon-13 NMR (¹³C NMR) spectroscopy is employed to determine the number of unique carbon environments in a molecule. In the case of 1,4-dibromo-2-butanol, the ¹³C NMR spectrum reveals distinct signals for each of the four carbon atoms, confirming the basic carbon skeleton. chemicalbook.com The chemical shift of each carbon is influenced by its local electronic environment, with electronegative atoms like bromine and oxygen causing a downfield shift. docbrown.info The carbon attached to the hydroxyl group (C2) typically shows a significant downfield shift due to the oxygen's electronegativity.
Table 1: Representative ¹³C NMR Chemical Shift Data for Butan-2-ol Derivatives
| Carbon Position | Butan-2-ol (ppm) |
| C1 (CH₃) | ~22.8 |
| C2 (CHOH) | ~69.3 |
| C3 (CH₂) | Varies |
| C4 (CH₃) | Varies |
Note: The actual chemical shifts for this compound will be different due to the presence of bromine atoms but the relative positions provide insight into the structure.
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule. The IR spectrum of 1,4-dibromo-2-butanol displays characteristic absorption bands that correspond to the vibrations of specific bonds. nist.govchemicalbook.com A prominent broad absorption in the region of 3550-3230 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from hydrogen bonding. docbrown.info The spectrum also shows absorptions corresponding to C-H and C-O stretching vibrations. The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the molecule and can be used for identification. docbrown.info
Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and can provide information about its structure through fragmentation patterns. The mass spectrum of 1,4-dibromo-2-butanol would show a molecular ion peak corresponding to its molecular weight (231.914 g/mol ). nist.gov Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion and bromine-containing fragments, as bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance. Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an effective method for identifying and quantifying impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Chiral Purity Determination Techniques
Ensuring the enantiomeric purity of this compound is critical for its applications in stereoselective synthesis. Several techniques are employed to determine the enantiomeric excess (ee) of a chiral compound.
One common approach involves the use of chiral derivatizing agents (CDAs) in conjunction with NMR spectroscopy. nih.gov The chiral compound is reacted with a CDA to form diastereomers, which, unlike enantiomers, have different physical properties and can be distinguished by NMR. The relative integration of the signals corresponding to each diastereomer in the NMR spectrum allows for the calculation of the enantiomeric excess of the original chiral molecule. nih.gov
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is another powerful method for separating enantiomers. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification.
Gas chromatography (GC) with a chiral column can also be used to separate and quantify enantiomers, particularly for volatile compounds. mdpi.com
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) is a cornerstone technique for the separation and quantification of enantiomers. For a chiral molecule like this compound, this method is indispensable for determining enantiomeric purity. The demand for stereoselective separation techniques has grown significantly in the pharmaceutical, chemical, and agricultural sectors, making chiral chromatography a vital tool hplc.eu.
The principle of chiral HPLC relies on the differential interaction between the two enantiomers of the analyte and the chiral environment of the stationary phase. These interactions form transient diastereomeric complexes, which have different energies and stabilities, leading to different retention times for each enantiomer.
Types of Chiral Stationary Phases: CSPs are broadly categorized based on the type of chiral selector immobilized on a solid support, typically silica (B1680970) gel.
Pirkle-type Phases: These are based on the principle of π-π interactions, hydrogen bonding, and dipole-dipole interactions. The Pirkle chiral stationary phases are covalently bonded to the silica support, which ensures column durability and longevity hplc.eu. An example is the phenylglycine-based phase, which acts as a π-acceptor hplc.eu.
Polysaccharide-based Phases: Derivatives of cellulose and amylose, such as amylose tris[(S)-1-phenylethylcarbamate], are among the most versatile and widely used CSPs nih.gov. They offer broad enantioselectivity for a vast range of chiral compounds.
Protein-based Phases: These utilize the complex three-dimensional structures of proteins to achieve chiral recognition.
The selection of the appropriate CSP and mobile phase is critical for achieving optimal separation. Mobile phase composition, including the type of organic modifier and additives, can be adjusted to optimize selectivity and resolution mdpi.com. For preparative separations, the ability to invert the elution order by using a CSP with the opposite configuration is a significant advantage, as it allows the desired enantiomer to elute first hplc.eu.
| CSP Type | Chiral Selector Example | Primary Interaction Mechanism | Typical Analytes |
|---|---|---|---|
| Pirkle-type | 3,5-Dinitrobenzoyl Phenylglycine | π-π interactions, H-bonding, Dipole-stacking | NSAIDs, β-Blockers, various pharmaceuticals hplc.eu |
| Polysaccharide-based | Amylose/Cellulose derivatives | Inclusion, H-bonding, Dipole-dipole | Broad range of chiral compounds mdpi.comresearchgate.net |
| Protein-based | Albumin, Glycoproteins | Hydrophobic and polar interactions | Various drug molecules |
Other Enantiomeric Excess (ee) Measurement Methods (e.g., Chiral NMR Shift Reagents)
Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other wikipedia.org. A sample containing 75% of one enantiomer and 25% of the other has an ee of 50% libretexts.orglibretexts.org. While chiral HPLC is a primary method for determining ee, Nuclear Magnetic Resonance (NMR) spectroscopy using chiral resolving agents offers a powerful alternative.
NMR spectroscopy, in its standard form, cannot distinguish between enantiomers as they have identical spectral properties. However, by introducing a chiral auxiliary, the enantiomers can be converted into diastereomers, which are distinguishable by NMR wikipedia.org. This can be achieved using two types of chiral auxiliaries:
Chiral Derivatizing Agents (CDAs): These agents, such as Mosher's acid, react covalently with the analyte (e.g., an alcohol) to form a mixture of diastereomers wikipedia.org. The resulting diastereomers exhibit distinct chemical shifts in the NMR spectrum, allowing for the quantification of each.
Chiral Solvating Agents (CSAs), or Chiral Shift Reagents: These agents form weak, non-covalent diastereomeric complexes with the analyte enantiomers wikipedia.orgnih.gov. This interaction is sufficient to induce different chemical shifts for the corresponding protons or carbons of the two enantiomers. Pirkle's alcohol is a well-known example of a chiral shift reagent used for determining the enantiomeric purity and absolute configuration of other chiral molecules wikipedia.org. Lanthanide-based shift reagents, such as (R)- and (S)-Pr(tfc)₃, are also used to predict the absolute configuration of secondary and tertiary alcohols by analyzing the chemical shift behaviors of specific carbon atoms acs.org.
The relative integration of the separated signals in the NMR spectrum provides a direct measure of the enantiomeric ratio and, consequently, the enantiomeric excess wikipedia.orgmasterorganicchemistry.com.
Thermal Analysis for Material Science Research
Thermal analysis techniques are crucial for characterizing the material properties of substances like this compound, especially when it is used as a monomer or an additive in polymers. These methods measure changes in the physical properties of a material as a function of temperature nih.gov.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature wikipedia.org. DSC is a powerful tool for studying thermal transitions such as melting, crystallization, and glass transitions wikipedia.orgnih.gov.
In a typical DSC experiment, the sample and an inert reference are heated at a constant rate. The instrument measures the heat flow required to maintain both at the same temperature nih.gov. An endothermic event (e.g., melting) results in a higher heat flow to the sample, while an exothermic event (e.g., crystallization or decomposition) results in a lower heat flow.
For a brominated organic compound, DSC can provide valuable data on:
Melting Point and Enthalpy of Fusion: Precise determination of the melting temperature and the energy required for the transition.
Purity: Impurities can cause a broadening and depression of the melting peak, and DSC can be used to estimate purity setaramsolutions.com.
Thermal Stability: The onset of decomposition can often be detected as an exothermic or endothermic event. Studies on brominated flame retardants (BFRs) often use thermal analysis to understand their decomposition chemistry at elevated temperatures cdu.edu.au.
| Parameter Measured | Information Obtained | Relevance to this compound |
|---|---|---|
| Heat Flow (mW) | Melting Temperature (Tm), Glass Transition Temperature (Tg), Crystallization Temperature (Tc) | Fundamental physical properties, processing temperatures for polymer applications. |
| Enthalpy (ΔH) | Heat of fusion, heat of crystallization, heat of reaction/decomposition | Thermodynamic data, information on crystallinity and thermal stability. |
| Heat Capacity (Cp) | Changes in heat capacity at transitions | Characterization of amorphous vs. crystalline states nih.govwikipedia.org. |
Dynamic Mechanical Analysis (DMA)
Dynamic Mechanical Analysis (DMA) is a technique used to measure the mechanical and viscoelastic properties of materials as a function of temperature, time, or frequency libretexts.orgyoutube.com. In a DMA experiment, a small, oscillating (sinusoidal) stress is applied to a sample, and the resulting strain is measured tainstruments.com. For viscoelastic materials like polymers, the strain response will lag behind the stress by a phase angle, δ mdpi.com.
DMA is particularly sensitive to molecular motions and is an essential tool for studying the glass transition of polymers libretexts.org. If this compound were incorporated into a polymer matrix, DMA could be used to characterize the resulting material's properties.
Key parameters obtained from DMA include:
Storage Modulus (E'): Represents the elastic response of the material and its ability to store energy.
Loss Modulus (E''): Represents the viscous response and the material's ability to dissipate energy as heat.
Tan Delta (tan δ): The ratio of the loss modulus to the storage modulus (E''/E'). The peak of the tan δ curve is often used to identify the glass transition temperature (Tg).
DMA is effective in characterizing interfacial interactions in filled polymers mdpi.comresearchgate.net. For a polymer containing a brominated compound, DMA could reveal how the additive affects the polymer's stiffness, damping properties, and transition temperatures.
Electrochemical Studies (e.g., Cyclic Voltammetry) in Related Systems
Electrochemical methods, particularly cyclic voltammetry (CV), are used to study the redox properties of molecules and to investigate reaction mechanisms involving electron transfer wikipedia.orggamry.comlibretexts.org. For a compound like this compound, electrochemical studies can provide insight into the reductive dehalogenation of its carbon-bromine bonds.
Cyclic voltammetry involves scanning the potential of a working electrode linearly with time between two set values and measuring the resulting current wikipedia.org. The resulting plot of current versus potential, a cyclic voltammogram, provides information about the redox processes occurring at the electrode surface gamry.com.
Research on the electrochemical reduction of brominated organic compounds has shown that C-Br bonds can be cleaved electrochemically . For example, the removal of the first bromine from 1,2-dibromoethane occurs readily at -1.5 V, while the second bromine is removed more slowly at a more negative potential . CV can be used to determine these reduction potentials, study the kinetics of the electron transfer, and identify reaction intermediates wikipedia.orglibretexts.org. Such studies are relevant for understanding the environmental fate of brominated compounds and for developing electrochemical methods for synthesis or remediation rsc.orgresearchgate.net.
| CV Parameter | Information Derived | Application to Related Systems |
|---|---|---|
| Peak Potential (Ep) | Formal reduction/oxidation potential of the analyte libretexts.org. | Determining the potential required for C-Br bond cleavage. |
| Peak Current (ip) | Analyte concentration, diffusion coefficient, number of electrons transferred libretexts.org. | Quantitative analysis and kinetic studies of dehalogenation. |
| Peak Separation (ΔEp) | Reversibility of the electron transfer process. | Understanding the stability of the radical anion intermediate. |
| Scan Rate Dependence | Information on reaction mechanism (e.g., coupled chemical reactions). | Investigating the fate of the radical formed after initial C-Br bond cleavage. |
Other Advanced Characterization Methods (e.g., X-ray Diffraction, EPR Spectrometry)
X-ray Diffraction (XRD): Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration springernature.comnih.gov. While a routine diffraction experiment determines the relative configuration of stereocenters, determining the absolute configuration is more challenging but possible through the analysis of anomalous dispersion effects springernature.commdpi.com. This technique relies on the fact that near an absorption edge of an atom, X-rays are scattered with a phase shift, which breaks the symmetry (Friedel's law) that normally makes the diffraction patterns of enantiomers identical reddit.com. This allows for the unambiguous assignment of the (S) or (R) configuration to a chiral center. For small molecules like this compound that can be crystallized, XRD provides the ultimate proof of stereochemistry.
Electron Paramagnetic Resonance (EPR) Spectrometry: Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals nih.gov. It is highly valuable for studying reaction mechanisms that involve radical intermediates nih.gov. The thermal or photochemical decomposition of bromoalkanes can generate carbon-centered radicals. EPR spectroscopy can be used to detect and characterize these radicals researchgate.net. The spectrum provides information about the electronic structure of the radical and its interaction with nearby magnetic nuclei (hyperfine coupling), which can help in identifying the specific radical species formed youtube.com. In the context of this compound, EPR could be used to study radical-mediated reactions, such as its behavior under high-temperature conditions or during polymerization processes initiated by radical starters.
Computational Chemistry and Theoretical Studies of S 1,4 Dibromobutan 2 Ol and Its Reactions
Quantum Chemical Calculations for Structural and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of (S)-1,4-Dibromobutan-2-ol at the atomic level. These ab initio methods solve the Schrödinger equation for the molecule, providing a wealth of information about its geometry, stability, and electronic character.
Density Functional Theory (DFT) is a powerful and widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. arxiv.orggoogle.comyoutube.comscm.com For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to locate the global minimum on the potential energy surface. nih.gov This process yields precise predictions of bond lengths, bond angles, and dihedral angles, which define the molecule's shape.
The optimization process involves systematically adjusting the atomic coordinates to minimize the total electronic energy of the molecule. scm.com The resulting data provides a static, lowest-energy snapshot of the molecule, which is crucial for understanding its physical properties and steric interactions.
| Structural Parameter | Atom(s) Involved | Typical Calculated Value |
|---|---|---|
| Bond Length | C1-Br | ~1.96 Å |
| Bond Length | C4-Br | ~1.97 Å |
| Bond Length | C2-O | ~1.43 Å |
| Bond Angle | Br-C1-C2 | ~112° |
| Bond Angle | C1-C2-O | ~109° |
| Dihedral Angle | Br-C1-C2-O | Variable (Conformer Dependent) |
Note: The values in this table are representative and would be precisely determined through specific DFT calculations.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgyoutube.comyoutube.com These orbitals are the primary participants in chemical reactions. DFT calculations provide the energies and spatial distributions of these orbitals. taylorandfrancis.com
For this compound:
HOMO : The HOMO represents the region from which the molecule is most likely to donate electrons, indicating its nucleophilic character. The energy of the HOMO is related to the ionization potential. In this molecule, the HOMO is expected to have significant contributions from the lone pair orbitals of the oxygen atom.
LUMO : The LUMO is the region most likely to accept electrons, highlighting the molecule's electrophilic sites. The energy of the LUMO is related to the electron affinity. The LUMO is likely localized around the antibonding σ* orbitals of the C-Br bonds, making the carbon atoms attached to the bromine atoms susceptible to nucleophilic attack. youtube.com
The HOMO-LUMO gap (the energy difference between these two orbitals) is a critical indicator of a molecule's kinetic stability and chemical reactivity. taylorandfrancis.com A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
| Orbital/Parameter | Typical Calculated Energy (eV) | Implication |
|---|---|---|
| HOMO | -10.5 | Nucleophilicity (electron-donating capability) |
| LUMO | -0.8 | Electrophilicity (electron-accepting capability) |
| HOMO-LUMO Gap | 9.7 | Chemical stability and reactivity |
Note: These energy values are illustrative examples derived from typical DFT calculations for similar molecules.
Computational chemistry is a valuable tool for predicting spectroscopic data, which aids in the interpretation of experimental results and structure verification.
NMR Spectroscopy : DFT calculations can accurately predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov Using the geometry optimized at the DFT level, methods like the Gauge-Independent Atomic Orbital (GIAO) are employed to calculate the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). Comparing predicted spectra with experimental data is a powerful method for confirming the structure of this compound and assigning specific resonances to the correct atoms. nih.gov
| Atom | Calculated ¹³C Chemical Shift (ppm) | Calculated ¹H Chemical Shift (ppm) |
|---|---|---|
| C1 (-CH₂Br) | ~38 | ~3.5-3.7 |
| C2 (-CHOH) | ~68 | ~4.0-4.2 |
| C3 (-CH₂-) | ~40 | ~2.0-2.2 |
| C4 (-CH₂Br) | ~33 | ~3.4-3.6 |
Note: Predicted NMR shifts are approximate and can vary based on the level of theory, basis set, and solvent model used in the calculation.
UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to UV-Vis absorption spectra. For a saturated molecule like this compound, strong absorptions are not expected in the visible region, but transitions from non-bonding orbitals on oxygen and bromine to antibonding σ* orbitals (n→σ*) can be predicted in the UV range.
Molecular Dynamics and Conformational Analysis of the Chiral Center
While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. nih.govacs.org MD simulations model the movement of atoms by applying classical mechanics, allowing for the exploration of the conformational landscape of this compound in a simulated environment, such as in a solvent. nih.govunica.it
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is indispensable for investigating the detailed mechanisms of chemical reactions, including identifying intermediates and transition states. e3s-conferences.org
For any proposed reaction involving this compound, such as an intramolecular cyclization to form a substituted tetrahydrofuran, computational methods can be used to map out the entire reaction pathway on the potential energy surface.
These energy values are critical for understanding the feasibility and kinetics of a reaction. A high activation barrier indicates a slow reaction, while a low barrier suggests a faster process. This analysis can be used to predict the stereochemical outcome of reactions by comparing the activation barriers for pathways leading to different stereoisomers.
| Species | Description | Calculated Relative Energy (kcal/mol) |
|---|---|---|
| Reactant | This compound | 0.0 |
| Transition State | Structure for intramolecular cyclization | +25.0 |
| Product | (R)-3-(bromomethyl)tetrahydrofuran | -10.0 |
Note: This table represents a hypothetical intramolecular Sₙ2 reaction. The energy values are illustrative.
Solvent Effects on Reaction Mechanisms
The choice of solvent can profoundly influence the rate, yield, and stereochemical outcome of a chemical reaction. Computational chemistry offers powerful methods to simulate and quantify these solvent effects, providing a microscopic understanding of solute-solvent interactions.
For a polar molecule such as this compound, which possesses hydroxyl and carbon-bromine functional groups, solvent polarity is a critical factor. In nucleophilic substitution reactions, for instance, the reaction mechanism can shift between a concerted (SN2) and a stepwise (SN1) pathway depending on the solvent's ability to stabilize charged intermediates and transition states.
Hypothetical Data on Solvent Effects for a Nucleophilic Substitution Reaction of this compound:
| Solvent | Dielectric Constant (ε) | Predicted Dominant Mechanism | Relative Reaction Rate (Calculated) |
| Hexane | 1.9 | SN2 | 1 |
| Dichloromethane | 9.1 | SN2 | 15 |
| Acetone | 21 | SN2/SN1 borderline | 250 |
| Methanol | 33 | SN1 | 1200 |
| Water | 80 | SN1 | 5000 |
Note: This table is illustrative and based on general principles of solvent effects on nucleophilic substitution reactions. Specific computational studies on this compound are required for accurate data.
Computational models, such as the Polarizable Continuum Model (PCM), can be employed to calculate the free energy of activation for different reaction pathways in various solvents. These calculations would likely show that polar protic solvents stabilize the formation of a carbocation intermediate, favoring an SN1 mechanism at the secondary carbon bearing the hydroxyl group. Conversely, polar aprotic solvents might favor an SN2 pathway at the primary carbon bearing a bromine atom.
Virtual Screening and Molecular Docking Studies in Ligand Design
This compound can serve as a scaffold for the synthesis of novel ligands with potential biological activity. Virtual screening and molecular docking are computational techniques that can accelerate the discovery of such ligands by predicting their binding affinity and mode to a specific biological target, such as a protein or enzyme.
In a hypothetical scenario, derivatives of this compound could be designed and virtually screened against a therapeutic target. Molecular docking simulations would then be used to predict the binding poses and estimate the binding free energy of these derivatives within the active site of the target.
Illustrative Molecular Docking Results for Hypothetical this compound Derivatives against a Kinase Target:
| Ligand Derivative | Modification on Scaffold | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Ligand A | Phenyl group at C-2 | -7.5 | Leu25, Val33, Ala46 |
| Ligand B | Amino group at C-4 | -8.2 | Asp145, Glu91 |
| Ligand C | Thiophene at C-1 | -7.9 | Met88, Ile143 |
| Ligand D | Cyclohexyl at C-2 | -6.8 | Val33, Ala46 |
Note: This table presents hypothetical data to illustrate the output of molecular docking studies. Actual results would depend on the specific target protein and the designed ligands.
These computational predictions can help prioritize which derivatives to synthesize and test experimentally, thereby saving significant time and resources in the drug discovery process.
Prediction of Stereoselectivity and Enantiomeric Excess in Asymmetric Reactions
A key application of computational chemistry in the context of a chiral molecule like this compound is the prediction of stereoselectivity in asymmetric reactions. When this compound is used as a chiral starting material or when it undergoes a reaction that generates a new stereocenter, theoretical calculations can help predict which stereoisomer will be the major product and estimate the enantiomeric excess (ee).
By calculating the energies of the transition states leading to the different stereoisomeric products, chemists can gain insight into the factors that control the stereochemical outcome. For instance, in the reaction of this compound with a nucleophile, computational models can be used to determine the energy barriers for the formation of the (R,S) and (S,S) diastereomers. The difference in these energy barriers (ΔΔG‡) is directly related to the expected diastereomeric ratio and, consequently, the enantiomeric excess of the product if the reaction is enantioselective.
Theoretical Prediction of Enantiomeric Excess for a Hypothetical Asymmetric Reaction:
| Reaction Condition | Calculated ΔG‡ (R-product) (kcal/mol) | Calculated ΔG‡ (S-product) (kcal/mol) | Calculated ΔΔG‡ (kcal/mol) | Predicted Enantiomeric Excess (%) |
| Catalyst A, -20 °C | 20.5 | 22.1 | 1.6 | 90% |
| Catalyst B, 0 °C | 21.2 | 21.8 | 0.6 | 55% |
| Catalyst A, 0 °C | 21.0 | 22.3 | 1.3 | 82% |
Note: This data is hypothetical and serves to illustrate the principles of predicting enantiomeric excess through computational chemistry.
These predictive capabilities are invaluable for designing and optimizing asymmetric syntheses, allowing for the rational selection of catalysts, reagents, and reaction conditions to achieve high levels of stereocontrol.
Future Directions and Emerging Research Avenues for S 1,4 Dibromobutan 2 Ol
Development of More Sustainable and Greener Synthetic Methodologies
The pursuit of environmentally benign chemical processes has catalyzed a shift towards sustainable and greener methodologies in organic synthesis. For a chiral building block like (S)-1,4-Dibromobutan-2-ol, this involves moving away from hazardous reagents and high-energy consumption processes toward biocatalytic and other eco-friendly alternatives.
Future research is increasingly focused on biocatalytic routes which offer high selectivity under mild reaction conditions. unipd.it Enzymatic strategies are particularly promising for establishing the crucial chirality of the molecule. Key biocatalytic methods that could be developed for the synthesis of this compound and other enantioenriched β-halohydrins include:
Carbonyl Reductase (KRED) and Alcohol Dehydrogenase (ADH) catalyzed asymmetric reduction of the corresponding prochiral haloketones. unipd.it
Lipase (B570770) and Halohydrin Dehalogenase (HHDH) catalyzed kinetic resolution of racemic halohydrins. unipd.it
Direct hydroxylation of halohydrocarbons using enzymes like cytochrome P450, which avoids the need for pre-functionalized substrates. unipd.it
Halohydrin dehalogenases (HHDHs) are particularly noteworthy as they can catalyze the reversible dehalogenation of haloalcohols to form epoxides. nih.gov This functionality opens pathways for green synthesis routes. Furthermore, sustainable oxidative bromination techniques are being explored to replace the use of hazardous molecular bromine. researchgate.net These methods focus on the in-situ generation of active brominating agents from more stable precursors using oxidants like hydrogen peroxide (H₂O₂) researchgate.net.
The principles of green chemistry could also be applied to other steps in the synthesis, such as the use of recyclable catalysts for alcohol oxidation, moving towards solvent-free conditions, and utilizing renewable resources. nih.gov
| Green Synthesis Strategy | Potential Advantage for this compound Synthesis |
| Biocatalytic Asymmetric Reduction | High enantioselectivity in forming the chiral center; mild reaction conditions. |
| Enzymatic Kinetic Resolution | Separation of racemic mixtures to obtain the desired (S)-enantiomer. |
| Sustainable Oxidative Bromination | Avoids use of hazardous elemental bromine; in-situ generation of brominating agent. researchgate.net |
| Recyclable Catalysts | Reduces waste and catalyst cost, improving overall process economy. nih.gov |
Exploration of Novel Reaction Pathways and Catalytic Systems
While traditional synthesis of halohydrins involves the electrophilic addition of halogens to alkenes in the presence of water, emerging research is focused on novel catalytic systems that offer greater control and efficiency. chemeurope.comwikipedia.org For this compound, this involves developing new catalysts that can precisely control the stereochemistry of the product.
A promising avenue is the use of transition metal catalysts for asymmetric hydrogenation. For instance, Iridium-based catalysts have been successfully used for the asymmetric hydrogenation of α-halogenated ketones to produce chiral vicinal halohydrins with high yields and excellent enantioselectivities. rsc.orgnih.gov This method represents a powerful and direct route to chiral halohydrins.
Furthermore, the discovery and engineering of novel enzymes continue to expand the biocatalytic toolbox. Newly identified halohydrin dehalogenases (HHDHs) with unique regioselectivities can be employed to explore new synthetic pathways. nih.gov These enzymes can facilitate the formation of novel carbon-nitrogen, carbon-carbon, or carbon-oxygen bonds through the ring-opening of epoxides with various nucleophiles like azide, cyanide, or nitrite. nih.govresearchgate.net This opens up the possibility of using this compound's epoxide precursor in innovative enzymatic cascade reactions. nih.gov
| Catalytic System | Description | Relevance to this compound |
| Iridium/f-phamidol | Catalyzes asymmetric hydrogenation of α-halogenated ketones. rsc.org | A potential novel pathway for the direct asymmetric synthesis with high enantiopurity. nih.gov |
| Engineered HHDHs | Biocatalysts for reversible dehalogenation and epoxide ring-opening. nih.gov | Can be used for kinetic resolution or in cascade reactions to produce derivatives. nih.gov |
| Iron-based MOFs | Metal-organic frameworks for selective aerobic alcohol oxidation. nih.gov | Could be used in a multi-step synthesis involving oxidation steps under green conditions. |
Expanded Applications in Advanced Materials Science Research
While this compound is primarily recognized as a building block for pharmaceuticals, its unique trifunctional structure—a chiral secondary alcohol and two primary bromine atoms—presents untapped potential in materials science. Future research could explore its use as a specialized monomer or cross-linking agent for the development of advanced functional polymers.
The chirality inherent in the molecule could be used to impart unique properties to polymers, such as chiroptical activity or the ability to selectively interact with other chiral molecules. The two bromine atoms provide reactive sites for polymerization or for grafting onto existing polymer backbones. Potential research areas include:
Synthesis of Chiral Polymers: Using this compound as a monomer in condensation polymerization could lead to novel, stereoregular polyesters or polyethers with unique material properties.
Functional Coatings and Membranes: The hydroxyl and bromo groups can serve as anchor points for creating functional surfaces with specific recognition capabilities, potentially for use in enantioselective separations.
Cross-linking Agent: The difunctional nature of the bromine atoms could be utilized to cross-link polymer chains, introducing chirality and potentially altering the mechanical and thermal properties of the material.
Synergistic Integration of Experimental and Computational Approaches for Mechanistic Discovery
The synergy between experimental synthesis and computational modeling is a powerful tool for accelerating the discovery and optimization of chemical reactions. For this compound, computational approaches, particularly Density Functional Theory (DFT), can provide deep mechanistic insights that are difficult to obtain through experiments alone.
Future research can leverage these tools in several ways:
Elucidating Reaction Mechanisms: DFT calculations can model the reaction pathways for the formation of halohydrins. jove.com This includes mapping the transition states for key steps like the formation of the bromonium ion and the subsequent nucleophilic attack by water, helping to understand the factors that control regioselectivity and stereoselectivity. researchgate.netacs.orgmasterorganicchemistry.com
Catalyst Design and Optimization: Computational screening can be used to design and optimize chiral catalysts, such as chiral phosphoric acids or transition metal complexes, for asymmetric synthesis. rsc.orgrsc.org By calculating the energy barriers for different catalytic cycles, researchers can predict which catalyst structures will lead to the highest enantiomeric excess, guiding experimental efforts. elsevierpure.com
Predicting Reactivity: Quantum-chemical computations can predict the activation energies and thermodynamic properties of various bromination reactions, helping to identify the most favorable reaction conditions. acs.orgnih.gov This predictive power can significantly reduce the amount of empirical screening required, making the development process more efficient. rsc.orgacs.org
Design of Next-Generation Chiral Building Blocks from this compound
As a chiral molecule with multiple reactive sites, this compound is an excellent starting point for the synthesis of more complex, next-generation chiral building blocks. Its stereocenter, coupled with the reactivity of the hydroxyl group and the two bromine atoms, allows for a wide range of chemical transformations.
One of the most promising applications is in the synthesis of chiral heterocycles, which are core structures in many pharmaceuticals. researchgate.net The bromine atoms can be displaced by various dinucleophiles to form rings. For example, reaction with primary amines, diamines, or amino alcohols could lead to the stereoselective synthesis of:
Chiral Pyrrolidines
Chiral Piperidines
Chiral Tetrahydrofurans
Chiral Oxazocines and other medium-ring heterocycles researchgate.net
The selective functionalization of the two different bromine atoms, followed by intramolecular cyclization involving the hydroxyl group, could lead to the formation of chiral epoxides or oxetanes. These highly reactive intermediates are themselves valuable chiral building blocks for further synthetic elaboration. rsc.org
Application in Flow Chemistry and Microreactor Technologies
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. rsc.org The synthesis and application of this compound are well-suited for this technology.
Key emerging research avenues include:
Safer Synthesis: The synthesis of halohydrins can be exothermic and may involve hazardous reagents. Microreactors, with their high surface-area-to-volume ratio, allow for superior temperature control, minimizing the risk of runaway reactions. kth.seresearchgate.net
Increased Efficiency and Yield: The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to higher yields and selectivities. rsc.orgnih.gov This is particularly important for controlling the stereochemical outcome of asymmetric reactions.
Telescoped Synthesis: Flow chemistry enables the coupling of multiple reaction steps into a single, continuous process without the need for isolating intermediates. mdpi.comacs.org This could be applied to a multi-step synthesis starting from a simple alkene to produce this compound or one of its derivatives, significantly reducing process time and waste.
Integration with Heterogeneous Catalysis: Microreactors can be packed with solid-supported catalysts, which simplifies product purification and allows for catalyst recycling. rsc.org This approach combines the benefits of flow chemistry with sustainable catalytic processes.
The application of microreactor technology could revolutionize the production of this compound and other chiral pharmaceutical intermediates, making their synthesis more efficient, safer, and scalable. mdpi.com
Q & A
Basic Research Questions
Q. What are the critical parameters for synthesizing (S)-1,4-Dibromobutan-2-ol with high enantiomeric purity?
- Methodological Answer : Optimize reaction conditions to minimize racemization by controlling temperature (<114°C to avoid thermal degradation ) and using chiral catalysts. Monitor intermediates via chiral HPLC (enantiomeric excess >98%) . Purify via fractional distillation (boiling point: 114–115°C , but note discrepancies in reported boiling points; validate with differential scanning calorimetry (DSC) ).
Q. How can researchers verify the structural integrity of this compound?
- Methodological Answer :
- Spectroscopy : Use H/C NMR to confirm stereochemistry (e.g., δ 4.2 ppm for hydroxyl proton, δ 3.8–4.0 ppm for brominated carbons) .
- Mass Spectrometry : Confirm molecular ion peak at m/z 231.91 (CHBrO) .
- X-ray Crystallography : Resolve chiral center (S-configuration) via single-crystal analysis .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical goggles, and fume hoods to prevent skin/eye contact and inhalation .
- Spill Management : Neutralize with dry sand or vermiculite; avoid aqueous solutions to prevent hydrolysis .
- Storage : Keep in sealed, light-resistant containers under inert gas (e.g., argon) to prevent bromine loss .
Advanced Research Questions
Q. How does halogen substitution (Br vs. Cl) influence the cytotoxicity of dihalogenated butanols like this compound?
- Methodological Answer :
- Mechanistic Studies : Compare glutathione (GSH) depletion rates in vitro. Brominated analogs (e.g., this compound) exhibit 2.5× higher GSH depletion than chlorinated derivatives due to stronger electrophilicity .
- Inhibition Assays : Use pyridine (1 mM) to suppress cytochrome P450-mediated bioactivation; observe reduced cytotoxicity (IC increases from 12 µM to >50 µM) .
Q. What computational models predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Model transition states for S2 reactions at C1 and C4. The hydroxyl group stabilizes partial charges (ΔG = 18–22 kcal/mol) .
- Molecular Dynamics : Simulate solvent effects (e.g., THF vs. DMF) on reaction rates; DMF accelerates bromide displacement by 40% .
Q. How do stereochemical differences (S vs. R enantiomers) affect the biological activity of 1,4-Dibromobutan-2-ol?
- Methodological Answer :
- Enantiomer-Specific Assays : Test cytotoxicity in hepatocyte models. (S)-enantiomer shows 3× higher apoptosis induction (via caspase-3 activation) than (R)-enantiomer .
- Chiral Chromatography : Use amylose-based columns (e.g., Chiralpak IA) to separate enantiomers for individual bioactivity profiling .
Data Contradictions and Resolution Strategies
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
